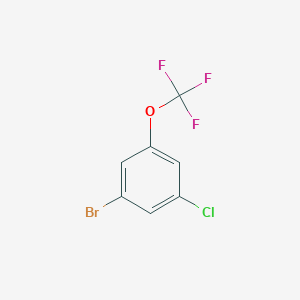

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Mécanisme D'action

Mode of Action

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is known to undergo Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can act as a dienophile in Diels-Alder reactions, forming new carbon-carbon bonds.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be highly dependent on the specific context in which it is used. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via Diels-Alder reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-chloro-5-(trifluoromethoxy)aniline. The reaction typically uses bromine as the halogenating agent in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki and Heck reactions, to form more complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

1-Bromo-3-(trifluoromethoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Bromo-5-chloro-1-(trifluoromethoxy)benzene: Positional isomer with different reactivity and properties.

Uniqueness

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Activité Biologique

1-Bromo-3-chloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrClF₃O. The presence of bromine, chlorine, and trifluoromethoxy groups at specific positions on the benzene ring significantly influences its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrClF₃O |

| Molecular Weight | 253.45 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Varies based on solvent |

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

- Enzyme Interaction : The compound may act as a reversible or irreversible inhibitor of certain enzymes, modulating their activity through covalent or non-covalent interactions.

- Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways related to various physiological processes.

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the benzene ring can substantially affect the compound's biological activity. For instance, variations in halogen placement have been shown to alter binding affinity and inhibitory potency against target enzymes.

Key Findings from SAR Studies

- Compounds with trifluoromethoxy substituents tend to exhibit enhanced biological activity compared to their non-fluorinated analogs due to improved electronic properties and steric effects.

- The introduction of halogens at different positions can lead to diverse pharmacological profiles, highlighting the importance of precise structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that structurally similar compounds exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogen groups was correlated with increased antimicrobial potency .

- Cholinesterase Inhibition : Research focused on thienobenzo/naphtho-triazoles highlighted that similar halogenated compounds could effectively inhibit butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating neurodegenerative diseases .

- Anti-inflammatory Effects : Compounds containing trifluoromethoxy groups have been shown to exert anti-inflammatory effects by modulating cytokine production in immune cells, indicating a promising avenue for further investigation .

Propriétés

IUPAC Name |

1-bromo-3-chloro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPFOMWNRNCDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.